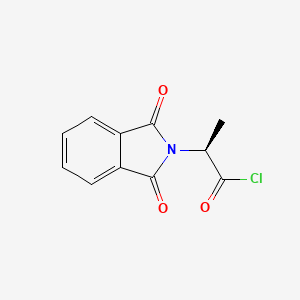

phthaloyl-L-alanine chloride

描述

Contextualization within Protected Amino Acid Chemistry

At its core, the utility of phthaloyl-L-alanine chloride stems from the fundamental principles of protected amino acid chemistry. tsijournals.com In peptide synthesis and other complex organic transformations, the amino and carboxylic acid groups of amino acids must be selectively protected and activated to control reaction pathways and prevent undesirable side reactions. tsijournals.comacs.org The phthaloyl group serves as a robust protecting group for the amine functionality of L-alanine. tsijournals.com This protection is crucial as it prevents the amine from interfering with the highly reactive acyl chloride group.

The synthesis of this compound typically begins with the protection of L-alanine with phthalic anhydride (B1165640) to form N-phthaloyl-L-alanine. tsijournals.com This intermediate is then treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to convert the carboxylic acid into the corresponding acyl chloride. tsijournals.comajol.info The use of a catalyst like dimethylformamide (DMF) has been shown to accelerate the acyl chlorination step. tsijournals.com The resulting this compound is a crystalline solid that is sensitive to moisture. ajol.info

The phthaloyl protecting group offers several advantages. It is stable under a variety of reaction conditions, yet can be removed when necessary, often through hydrazinolysis. google.com This stability allows for the selective reaction of the acyl chloride moiety with various nucleophiles.

Significance in Advanced Organic Synthesis and Materials Science

The high reactivity of the acyl chloride group makes this compound a versatile reagent in advanced organic synthesis. researchgate.net It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reactivity is central to its application in peptide synthesis, where it can be used to form peptide bonds. google.com For instance, it has been successfully used in the synthesis of dipeptides like phthaloyl-L-alanyl-L-glutamine. google.com

Beyond peptide synthesis, this compound serves as a chiral building block for the synthesis of more complex molecules. tsijournals.com Its defined stereochemistry is often transferred to the final product, making it a valuable tool in asymmetric synthesis. tsijournals.com

In the realm of materials science, the incorporation of chiral units like phthaloyl-L-alanine into polymer backbones can impart unique properties to the resulting materials. For example, it has been used in the synthesis of optically active poly(ester-imide)s. The chirality introduced by the L-alanine moiety can influence the polymer's secondary structure and, consequently, its physical and optical properties. Furthermore, derivatives of phthaloyl-L-alanine are being explored for the development of biocompatible polymers and hydrogels, which have potential applications in tissue engineering and regenerative medicine. chemimpex.com

Historical Development and Evolution of Research Applications

The use of the phthaloyl group for amine protection in amino acid chemistry has a long history, with early methods involving the fusion of an amino acid with phthalic anhydride at high temperatures. tsijournals.com However, these conditions often led to racemization, diminishing the stereochemical purity of the product. tsijournals.com Subsequent research focused on developing milder methods to introduce the phthaloyl group, such as reacting the amino acid with phthalic anhydride in toluene (B28343) with azeotropic removal of water. tsijournals.com

The development of efficient methods for the synthesis of N-protected amino acyl chlorides, like this compound, was a significant advancement. tsijournals.com These reagents provided a more controlled and efficient way to form peptide bonds compared to earlier coupling methods. A 1952 publication in the Journal of the American Chemical Society detailed the synthesis of stereochemically pure peptide derivatives using the phthaloyl method, highlighting its importance in the field. acs.org

Initially, the primary application of this compound was in peptide synthesis. tsijournals.com However, as the field of organic synthesis evolved, so did the applications of this versatile reagent. Researchers began to explore its use as a chiral synthon for the creation of non-peptidic molecules. tsijournals.com More recently, its utility has expanded into materials science, demonstrating the continued evolution of its research applications. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈ClNO₃ | |

| Molecular Weight | 219.19 g/mol | biosynth.comnih.gov |

| Systematic IUPAC Name | (2S)-2-(1,3-dioxoisoindol-2-yl)propanoyl chloride | |

| CAS Number | 4306-25-6 | evitachem.com |

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-6(9(12)14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-6H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLYPXOSHYZOPT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Phthaloyl L Alanine Chloride and Its Precursors

Established Synthetic Pathways

The established synthetic route to phthaloyl-L-alanine chloride involves two primary transformations: N-protection and carboxyl group activation. The phthaloyl group serves as an effective protecting group for the amine, preventing its unwanted reaction in subsequent steps. The conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, preparing it for nucleophilic attack.

N-Protection Strategies: Phthaloylation of L-Alanine

The first critical step is the phthaloylation of L-alanine, which installs the phthalimide (B116566) functional group onto the nitrogen atom of the amino acid. This is typically achieved by reacting L-alanine with phthalic anhydride (B1165640).

The reaction between L-alanine and phthalic anhydride to form N-phthaloyl-L-alanine is commonly performed under anhydrous conditions to drive the reaction towards completion by removing water, a byproduct of the condensation. ekb.eg Several methods exist, including the direct fusion of the reactants at high temperatures or refluxing in a high-boiling point solvent like glacial acetic acid. ekb.egresearchgate.net

The fusion method involves heating a mixture of L-alanine and phthalic anhydride until they melt and react. researchgate.net While effective, this method can sometimes require harsh conditions. A more controlled approach involves refluxing the reactants in a solvent. For instance, refluxing L-alanine and phthalic anhydride in glacial acetic acid for several hours yields N-phthaloyl-L-alanine. ekb.eg Another reported method involves heating in toluene (B28343) with azeotropic removal of water, which can be more convenient for larger-scale operations and helps to ensure low reaction temperatures. orgsyn.org Microwave-assisted synthesis under solvent-free conditions has also been explored as a rapid alternative. researchgate.net

Table 1: Comparison of Synthetic Conditions for N-Phthaloyl-L-alanine

| Method | Solvent/Conditions | Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|

| Thermal Reflux | Glacial Acetic Acid | 5-7 hours | High | ekb.eg |

| Azeotropic Reflux | Toluene | ~2 hours | 91% | orgsyn.org |

| Microwave (Solvent-Free) | 130°C, 200W | 5-10 minutes | High | researchgate.net |

A paramount concern when modifying amino acids is the preservation of their stereochemical integrity. The L-configuration of alanine (B10760859) must be retained throughout the synthesis. During the phthaloylation reaction, the nucleophilic amino group of L-alanine attacks one of the electrophilic carbonyl carbons of phthalic anhydride. This is followed by an intramolecular cyclization and dehydration to form the stable five-membered imide ring.

Crucially, the chiral center of L-alanine—the alpha-carbon—is not directly involved in any of the bond-forming or bond-breaking steps of this N-protection reaction. The reactions occur at the nitrogen and carboxyl groups, leaving the configuration at the alpha-carbon undisturbed. Methods that employ lower reaction temperatures are generally preferred as they further minimize the risk of racemization. orgsyn.org The enantiomeric excess of the resulting N-phthaloyl-L-alanine has been shown to remain greater than 99% under optimized conditions, confirming the stereochemical stability of the process.

Carboxyl Group Activation: Formation of the Acyl Chloride Moiety

With the amino group protected, the next stage involves activating the carboxylic acid group of N-phthaloyl-L-alanine to facilitate subsequent coupling reactions. This is achieved by converting it into the more reactive acyl chloride.

The most common and effective method for converting a carboxylic acid to an acyl chloride is by treatment with thionyl chloride (SOCl₂). fiveable.me In this reaction, N-phthaloyl-L-alanine is reacted with thionyl chloride, often in an inert solvent such as toluene, to produce this compound. nih.gov

The reaction proceeds via a nucleophilic acyl substitution mechanism. fiveable.me A significant advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the equilibrium towards the product. fiveable.me The stoichiometry is typically adjusted to use a slight excess of thionyl chloride to ensure complete conversion.

The reaction between a carboxylic acid and thionyl chloride can be accelerated by the use of a catalyst, with N,N-dimethylformamide (DMF) being a common choice. nih.govwikipedia.org Although the reaction can proceed without a catalyst, adding a catalytic amount of DMF can significantly reduce the reaction time.

The catalytic mechanism involves the initial reaction of DMF with thionyl chloride to form a highly reactive intermediate known as the Vilsmeier reagent, an imidoyl chloride (chloro-dimethylformiminium chloride). nih.govacs.org This Vilsmeier reagent is a more potent activating agent than thionyl chloride itself. It reacts with the carboxylic acid to form a reactive intermediate that is then attacked by the chloride ion generated in the first step, yielding the final acyl chloride and regenerating the DMF catalyst. nih.govwikipedia.org This catalytic cycle allows for faster and more efficient conversion at lower temperatures. rsc.org

Advanced Synthetic Approaches and Yield Optimization

Recent advancements in synthetic chemistry have focused on optimizing the preparation of this compound. These approaches address key challenges such as purity, yield, and the prevention of racemization.

Strategies for High Purity and Yield Attainment

The primary synthesis of this compound involves the reaction of L-alanine with phthalic anhydride, followed by treatment with a chlorinating agent like thionyl chloride to form the acyl chloride. smolecule.com A key strategy for ensuring high purity and yield is the implementation of protecting-group strategies to maintain the stereochemistry of the molecule. The use of anhydrous conditions during the reaction with phthalic anhydride for amino protection is crucial. This is followed by the reaction with thionyl chloride to produce the acyl chloride derivative. High-performance liquid chromatography (HPLC) analysis has confirmed that this method can achieve yields of up to 90%. smolecule.com

Methodologies to Mitigate Racemization during Synthesis

A significant challenge in the synthesis of chiral molecules like this compound is the potential for racemization, particularly at elevated temperatures. tsijournals.com Phthaloylation by fusing an amino acid with phthalic anhydride at temperatures above 150°C can lead to racemization. tsijournals.com To counter this, methods have been developed to operate at milder conditions.

One effective approach is to conduct the phthaloylation in glacial acetic acid just below its boiling point (around 118°C), which has been shown to yield N-phthaloyl-(S)-alanine with excellent enantiomeric excess. tsijournals.com When converting the N-protected amino acid to the acyl chloride, the use of oxalyl chloride in a cyclohexane-benzene mixture with a catalytic amount of dimethylformamide (DMF) at room temperature can reduce reaction times and maintain the optical purity of the product. tsijournals.com Specifically, an excess of DMF can accelerate the chlorination process, reducing the reaction time from 12 hours to 5 hours. Furthermore, maintaining a pH below 11.5 and using mild temperatures during subsequent reactions, such as peptide bond formation, helps to avoid racemization, ensuring an enantiomeric excess greater than 99%.

Optimization of Stoichiometry and Reaction Monitoring Techniques

Careful control of the stoichiometry of reactants is essential for optimizing the synthesis of this compound. For the conversion of phthaloyl-L-alanine to its acyl chloride, a molar ratio of 1.2:1 of thionyl chloride to phthaloyl-L-alanine is recommended to suppress side reactions like hydrolysis or dimerization.

Monitoring the progress of the reaction is equally important for achieving high yields and purity. Thin-layer chromatography (TLC) is a valuable tool for tracking the reaction by comparing the Rf values of the reaction mixture against standards. For more detailed analysis, spectroscopic techniques are employed. Infrared (IR) spectroscopy can be used to monitor the formation of the C=O stretch of the acyl chloride at approximately 1780 cm⁻¹, while ¹H and ¹³C NMR spectroscopy can confirm the regioselectivity and purity of the intermediates.

| Parameter | Optimized Condition | Monitoring Technique |

| Thionyl Chloride Stoichiometry | 1.2:1 molar ratio to phthaloyl-L-alanine | --- |

| Reaction Progress | --- | Thin-Layer Chromatography (TLC) |

| Product Formation | --- | Infrared (IR) Spectroscopy (C=O stretch at 1780 cm⁻¹) |

| Intermediate Purity | >95% by HPLC | ¹H/¹³C NMR Spectroscopy |

Preparative Scale Synthesis Considerations for Downstream Applications

The synthesis of this compound on a preparative scale is crucial for its use in downstream applications, such as the production of optically active poly(ester-imide)s and in peptide synthesis. smolecule.com When scaling up the synthesis, it is important to maintain the optimized conditions to ensure the quality of the final product. The compound serves as a versatile intermediate for creating various bioactive compounds and pharmaceuticals. smolecule.com For instance, its derivatives have shown significant cytotoxicity against various human tumor cell lines. smolecule.com

Synthesis of Related Chiral Monomers and Intermediates

The synthetic principles applied to this compound are also relevant to the preparation of related chiral monomers and intermediates that are important in materials science.

Reactivity Profiles and Reaction Mechanisms of Phthaloyl L Alanine Chloride

Electrophilic Character and Nucleophilic Acyl Substitution Reactions

The chemical reactivity of phthaloyl-L-alanine chloride is fundamentally driven by the electrophilic nature of its acyl chloride group. The carbonyl carbon is rendered highly susceptible to attack by nucleophiles due to the strong electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl oxygen. core.ac.uk This characteristic makes the compound a prime substrate for nucleophilic acyl substitution reactions. masterorganicchemistry.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the chloride ion is expelled as a leaving group. masterorganicchemistry.com This addition-elimination mechanism is central to the compound's utility in synthesis. masterorganicchemistry.com Carboxylic amides, for instance, are commonly synthesized through the reaction of amines with activated carboxylic acid derivatives like acyl chlorides. rsc.org

A significant application of this compound's reactivity is in the formation of amide bonds, a cornerstone of peptide synthesis. rsc.org The reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the acyl chloride. rsc.org This process is often facilitated by a base, such as triethylamine (B128534) (TEA), to neutralize the hydrochloric acid byproduct. ekb.eg

Studies have explored the synthesis of N-phthaloyl-α-amino acid amides by acylating amines with the corresponding acyl chlorides in solvents like dichloromethane (B109758) (DCM). ekb.egresearchgate.net For example, the reaction of unrefined this compound with homoveratrylamine in DCM in the presence of TEA at temperatures from 0°C to room temperature yields the desired amide. ekb.egresearchgate.net The direct condensation of the parent N-phthaloyl-L-alanine with amines often fails or leads to side reactions, necessitating the activation of the carboxyl group to the more reactive acyl chloride form. ekb.egresearchgate.net Alternative catalytic methods, such as using 5-methoxy-2-iodophenylboronic acid (MIBA), have also been developed to facilitate direct amide bond formation with N-phthaloyl amino acids, avoiding the formation of inactive complexes that can inhibit the reaction. rsc.org

Table 1: Amide Formation with this compound

| Amine | Catalyst/Base | Solvent | Product | Research Finding | Citation |

|---|---|---|---|---|---|

| Homoveratrylamine | Triethylamine (TEA) | Dichloromethane (DCM) | N-(3,4-dimethoxyphenethyl)-2-(1,3-dioxoisoindolin-2-yl)propanamide | Acyl chloride activation is necessary to bypass transimidation and achieve the target amide. | ekb.eg, researchgate.net |

| Benzylamine | 5-methoxy-2-iodophenylboronic acid (MIBA) | Dichloromethane (DCM) | N-benzyl-2-(1,3-dioxoisoindolin-2-yl)glycinamide (using N-phthaloyl glycine) | Boronic acid catalysis enables direct amidation, with DCM being a more effective solvent than toluene (B28343) for this substrate. | researchgate.net |

| Various Amino Esters | 5-methoxy-2-iodophenylboronic acid (MIBA) | Dichloromethane (DCM) | Dipeptides | MIBA catalyzes dipeptide formation from N-phthaloyl α-amino acids, though yields are influenced by steric hindrance. | rsc.org |

The phthaloyl group, while serving as an effective protecting group for the amine, exerts significant steric influence on the reactivity of the acyl chloride. This steric bulk can moderate the reactivity compared to less hindered acyl chlorides, a factor that can be harnessed to improve reaction selectivity. The deactivating influence of the N-phthaloyl substituent arises from non-bonding interactions within the molecule. adelaide.edu.au Studies comparing N-phthaloyl and N-benzoyl protected amino acids found the phthaloyl group to be less activating. adelaide.edu.au

Reduction Reactions to Phthaloyl-L-alanine Alcohols

This compound can undergo reduction to form the corresponding phthaloyl-L-alaninol (an alcohol). smolecule.com This transformation involves the conversion of the highly reactive acyl chloride functional group to a primary alcohol. This is a typical reaction for acyl chlorides, usually achieved using a suitable reducing agent that can reduce the acyl chloride without affecting the phthalimide (B116566) ring. While specific reagents for the direct reduction of this compound are mentioned generally, related studies on the diastereoselective reduction of N-phthaloyl α-keto esters to α-hydroxy esters highlight the potential for stereocontrolled transformations in similar systems. researchgate.net

Formation of Complex Ionic Derivatives

Phthaloyl-L-alanine can be converted into complex ionic derivatives. The process begins with the reaction of N-phthaloyl-L-alanine (P-AlaH) with triethylamine, which results in the formation of an ammonium (B1175870) salt, [NHEt₃][P-Ala]. smolecule.comnih.gov This salt can then be reacted with triphenyltin(IV) chloride in a 1:1 molar ratio. nih.gov This subsequent reaction yields an ionic triphenyltin(IV) chloride carboxylate complex, specifically [NHEt₃][SnPh₃Cl(P-Ala)]. smolecule.comnih.gov These organometallic derivatives have demonstrated significant cytotoxic activity against various human tumor cell lines, a property not observed in the precursor ammonium salts. smolecule.comnih.gov

Diastereoselective Reactions and Principles of Chiral Induction

As a chiral molecule, this compound is a valuable reagent in diastereoselective reactions, where its inherent chirality influences the stereochemical outcome of the transformation. The principle of chiral induction relies on the differential interaction between the chiral reagent and the substrate, leading to the preferential formation of one diastereomer over another. This is particularly useful in the kinetic resolution of racemic mixtures. urfu.runih.gov

Phthaloyl-L-alanyl chloride has been effectively employed as a chiral resolving agent for the kinetic resolution of various racemic heterocyclic amines. core.ac.ukurfu.ru The process involves the acylation of the racemic amine with the enantiopure (S)-acyl chloride. Due to different reaction rates with the two enantiomers of the amine, one enantiomer is acylated faster, leading to the formation of a diastereomerically enriched amide and leaving behind the unreacted, enantiomerically enriched amine. urfu.ru

Research has shown that the acylation of racemic heterocyclic amines, such as 2-methyl-1,2,3,4-tetrahydroquinoline and 2-methylindoline, with N-phthaloyl-(S)-alanyl chloride results in the predominant formation of (S,S)-amides. urfu.ru The degree of diastereoselectivity is highly dependent on the structure of the amine being resolved. researchgate.neturfu.ru The effectiveness of the kinetic resolution is influenced by both electronic and steric factors of the substituents on the acylating agent and the amine. researchgate.net For instance, studies have shown that increasing the electron-donating properties of substituents on related N-phthaloyl-3-aryl-(S)-alanyl chlorides can enhance the efficiency of the resolution. researchgate.net

Table 2: Kinetic Resolution of Racemic Heterocyclic Amines with N-Phthaloyl-(S)-Amino Acyl Chlorides

| Racemic Amine | Chiral Acylating Agent | Predominant Diastereomer | Key Finding | Citation |

|---|---|---|---|---|

| 2-methyl-1,2,3,4-tetrahydroquinoline | N-phthaloyl-(S)-alanyl chloride | (S,S)-amide | The resolution's diastereoselectivity is heavily influenced by the amine's structure. | urfu.ru |

| 2-methylindoline | N-phthaloyl-(S)-alanyl chloride | (S,S)-amide | The reaction provides a method for obtaining enantiomerically enriched heterocyclic amines. | urfu.ru |

| 2,3-dihydro-3-methyl-4H-1,4-benzoxazine | N-phthaloyl-(S)-alanyl chloride | (S,S)-amide | Acyl chlorides with bulkier side chains (e.g., from Leucine) were found to be more selective than the alanine (B10760859) derivative. | researchgate.net |

| 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | N-phthaloyl-(S)-alanyl chloride | (S,S)-amide | The presence of fluorine atoms in the amine decreased the efficiency of kinetic resolution with this specific acyl chloride. | researchgate.net |

Impact of Substrate Structure on Diastereoselectivity

The diastereoselectivity of acylation reactions involving this compound is significantly influenced by the structure of the nucleophilic substrate, particularly in the kinetic resolution of racemic amines. The stereochemical outcome of the reaction, which results in the formation of diastereomeric amides, is highly dependent on the steric and electronic properties of the amine.

In the kinetic resolution of heterocyclic amines, the structure of the amine plays a crucial role in determining the degree of diastereoselectivity. Studies on the acylation of racemic 2-methyl-1,2,3,4-tetrahydroquinoline and 2,3-dihydro-3-methyl-4H-1,4-benzoxazine with N-phthaloyl-(S)-alanyl chloride have shown that the predominant products are the (S,S)-amides. However, the efficiency of this resolution is heavily reliant on the specific structure of the amine being resolved.

The presence of bulky substituents near the stereogenic center of the amine can hinder the reaction and affect the diastereomeric excess. For instance, steric hindrance in the amine substrate can influence the approach of the acylating agent, leading to preferential reaction with one enantiomer over the other. This steric discrimination is a key factor in achieving high diastereoselectivity.

Furthermore, electronic effects within the substrate molecule can also impact the diastereoselectivity. The presence of electron-donating or electron-withdrawing groups in the amine can alter the nucleophilicity of the amino group and influence the transition state energies of the diastereomeric pathways, thereby affecting the product distribution. Research has shown that the presence of fluorine atoms in the aromatic fragment of a heterocyclic amine can decrease the efficiency of acylative kinetic resolution using N-phthaloyl-(S)-amino acyl chlorides. researchgate.net

Factors Governing the Efficiency of Acylative Kinetic Resolution

The efficiency of acylative kinetic resolution using this compound is governed by several key factors, including the structure of the acylating agent, the reaction temperature, and the solvent. These factors collectively determine the selectivity factor (s), which is a measure of the relative reactivity of the two enantiomers of the substrate with the chiral acylating agent.

Structure of the Acylating Agent:

The structure of the N-phthaloyl amino acyl chloride itself is a primary determinant of the efficiency of kinetic resolution. While this compound is effective, modifications to the amino acid side chain can lead to improved stereoselectivity. It has been demonstrated that N-phthaloyl-(S)-phenylalanyl and N-phthaloyl-(S)-2-phenylglycyl chlorides, which bear aromatic substituents, are more stereoselective acylating agents than N-phthaloyl-(S)-alanyl chloride. researchgate.net The increased steric bulk and potential for π-π interactions from the aromatic rings enhance the discrimination between the enantiomers of the racemic amine.

Furthermore, electronic effects of substituents on the acylating agent play a significant role. The effectiveness of the kinetic resolution increases with the electron-donating properties of para-substituents in the phenyl fragment of N-phthaloyl-3-aryl-(S)-alanyl chlorides. researchgate.net The observed order of effectiveness is OMe > H > NO2. researchgate.net

Reaction Temperature:

Temperature is a critical parameter in controlling the diastereoselectivity of the kinetic resolution. Conducting the acylation at a reduced temperature generally leads to an enhancement of the kinetic resolution efficiency. researchgate.net Lower temperatures increase the difference in the activation energies for the reactions of the two enantiomers, resulting in higher selectivity.

Solvent Effects:

The choice of solvent can also influence the stereochemical outcome of the reaction. The polarity and coordinating ability of the solvent can affect the conformation of both the acylating agent and the substrate, as well as the stability of the diastereomeric transition states.

The following table summarizes the influence of various factors on the efficiency of acylative kinetic resolution:

| Factor | Observation | Impact on Efficiency |

| Acylating Agent Structure | ||

| Amino Acid Side Chain | Aromatic side chains (e.g., in N-phthaloyl-(S)-phenylalanyl chloride) are more selective than alkyl side chains (e.g., in N-phthaloyl-(S)-alanyl chloride). researchgate.net | Increased steric bulk and potential for secondary interactions enhance diastereoselectivity. |

| Substituents on Aryl Groups | Electron-donating groups (e.g., OMe) in the para-position of the phenyl ring of the acylating agent increase selectivity. researchgate.net | Higher selectivity is achieved. |

| Reaction Temperature | Lowering the reaction temperature generally improves selectivity. researchgate.net | Enhanced kinetic resolution. |

| Substrate Structure | The presence of fluorine atoms in the heterocyclic amine can decrease the efficiency of resolution with N-phthaloyl-(S)-amino acyl chlorides. researchgate.net | Lower selectivity is observed. |

Comparative Reactivity with Structurally Related Compounds

The reactivity of this compound is best understood through comparison with other structurally related acyl chlorides. These comparisons highlight the influence of the phthaloyl protecting group and the amino acid moiety on the compound's chemical behavior.

Comparison with Simpler Acyl Chlorides:

Compared to simple acyl chlorides like benzoyl chloride, this compound exhibits a more complex reactivity profile. While both are highly reactive acylating agents due to the presence of the acyl chloride functional group, the phthaloyl group in this compound introduces significant steric hindrance. This steric bulk can slow down the rate of nucleophilic acyl substitution reactions compared to less hindered acyl chlorides.

The phthaloyl group also influences the electronic properties of the carbonyl carbon. While the primary electronic effect in simple acyl chlorides is the inductive withdrawal by the chlorine and oxygen atoms, the phthaloyl group, as an amide-like structure, can participate in resonance. However, the electron-withdrawing nature of the two carbonyl groups within the phthalimide ring deactivates the nitrogen lone pair, making its resonance donation to the acyl chloride carbonyl less significant than in a simple amide. This results in the carbonyl carbon of this compound being highly electrophilic.

Comparison with Other N-Protected Amino Acid Chlorides:

The reactivity of this compound can be contrasted with other N-protected amino acid chlorides. The choice of the N-protecting group has a profound effect on the reactivity and stability of the resulting acyl chloride. For instance, the phthaloyl group is known to be less activating than an N-benzoyl group. adelaide.edu.au

Phthaloyl-protected amino acid chlorides are also noted to be less prone to racemization compared to other types of amino acid chlorides. rsc.orgnih.gov This stability is a significant advantage in peptide synthesis and other applications where maintaining stereochemical integrity is crucial.

The following table provides a comparative overview of the reactivity of this compound with related compounds:

| Compound | Key Structural Features | Reactivity Profile |

| This compound | Phthaloyl protecting group, chiral center at the α-carbon. | High reactivity in nucleophilic acyl substitution, though potentially moderated by the steric bulk of the phthaloyl group. Less prone to racemization compared to other amino acid chlorides. rsc.orgnih.gov |

| Benzoyl Chloride | Simple aromatic acyl chloride. | Extremely reactive, undergoes rapid nucleophilic acyl substitution. Lacks a chiral center and a protecting group. |

| N-Benzoyl-L-alanine Chloride | Benzoyl protecting group. | The N-benzoyl group is considered more activating than the N-phthaloyl group, potentially leading to higher reactivity. adelaide.edu.au |

| Chloroacetyl Chloride | Simple aliphatic acyl chloride. | Highly reactive and a potent acylating agent, but lacks the structural complexity for chiral applications. |

Role in Peptide Synthesis

The synthesis of peptides, essential molecules in numerous biological processes, requires precise and controlled methods for forming amide bonds between amino acids. This compound plays a significant role in this field due to its inherent reactivity and the protective nature of the phthaloyl group.

As an Activated Amino Acid Derivative

In peptide synthesis, the formation of a peptide bond involves the reaction of the carboxylic acid group of one amino acid with the amino group of another. To facilitate this reaction, the carboxylic acid is often "activated" to increase its electrophilicity. This compound is an example of such an activated amino acid derivative. The presence of the chlorine atom makes the carbonyl carbon highly susceptible to nucleophilic attack by the amino group of another amino acid, thereby promoting the formation of the peptide bond.

The phthaloyl group serves as a robust N-protecting group, preventing the amino group of the L-alanine moiety from engaging in unwanted side reactions, such as self-polymerization, during the coupling process. This protection is crucial for the stepwise and controlled assembly of a specific peptide sequence. The traditional synthesis of this compound begins with the condensation of L-alanine with phthalic anhydride (B1165640) to form N-phthaloyl-L-alanine, which is then converted to the highly reactive acyl chloride. smolecule.com

Utilization in Modifying Peptide Synthesis Protocols for Enhanced Stability and Bioactivity

The incorporation of phthaloylated amino acids into peptide structures can influence their conformational properties and, consequently, their biological activity and stability. The bulky and planar nature of the phthaloyl group can introduce steric constraints that affect the peptide's secondary structure. This modification can lead to peptides with enhanced resistance to enzymatic degradation by proteases, a significant challenge in the therapeutic application of peptides. alliedacademies.orgresearchgate.netnih.govnih.govresearchgate.net By stabilizing a particular conformation, the bioactivity of the peptide can also be modulated. Research has shown that phthaloylated peptides can exhibit enhanced stability, which is a desirable characteristic for therapeutic peptides. smolecule.com

Strategies to improve peptide stability are of significant interest in drug development. alliedacademies.orgresearchgate.netnih.gov Chemical modifications, including the use of protecting groups like phthaloyl, are a key approach to achieving this. alliedacademies.org The modification of peptide protocols through the use of such derivatives allows for the creation of peptides with potentially improved pharmacokinetic profiles.

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the efficient synthesis of peptides. bachem.compeptide.com In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is elongated in a stepwise manner. peptide.commasterorganicchemistry.com Each cycle involves the deprotection of the N-terminal amino group, followed by the coupling of the next N-protected amino acid. bachem.commasterorganicchemistry.com

N-protected amino acid derivatives, including those with a phthaloyl group, are fundamental reagents in SPPS. While the most common protecting groups in modern SPPS are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), the phthaloyl group offers an alternative with different chemical stability. peptide.combiosynth.com The use of phthaloyl-protected amino acids like this compound can be integrated into SPPS protocols. nih.gov The robust nature of the phthaloyl group makes it stable to the acidic conditions often used for the cleavage of other protecting groups, allowing for orthogonal protection strategies in the synthesis of complex peptides. peptide.com

Utilization in Polymer Chemistry

The unique bifunctional nature of this compound, possessing both a reactive acyl chloride and a chiral center, makes it a valuable monomer in polymer chemistry for the synthesis of high-performance polymers with specific properties such as optical activity and thermal stability.

Polycondensation Reactions for the Synthesis of Novel Polymeric Architectures

Polycondensation is a step-growth polymerization process in which monomers react to form a polymer with the concurrent elimination of a small molecule, such as hydrogen chloride. This compound can undergo polycondensation with various co-monomers, such as diols or diamines, to produce polyesters and polyamides, respectively. The acid chloride functionality readily reacts with hydroxyl or amino groups to form ester or amide linkages, which constitute the polymer backbone.

The incorporation of the rigid phthalimide ring and the chiral L-alanine unit into the polymer chain results in novel polymeric architectures with distinct properties. These polymers often exhibit enhanced thermal stability and specific solubility characteristics. For instance, L-alanine-based polymers have been noted for their ability to increase glass transition temperatures and improve solubility in organic solvents. cerist.dz

Synthesis of Optically Active Poly(ester-imide)s and Polyamides

A significant application of this compound in polymer chemistry is in the synthesis of optically active polymers. The chirality of the L-alanine moiety is retained during the polymerization process, imparting optical activity to the resulting polymer chains.

Optically Active Poly(ester-imide)s: Poly(ester-imide)s (PEIs) are a class of high-performance polymers known for their excellent thermal stability and mechanical properties. By reacting a diacid chloride derived from an amino acid with a diol, optically active PEIs can be synthesized. For example, a diacyl chloride derived from pyromellitic dianhydride and L-alanine has been used in microwave-assisted polycondensation with various diols to produce a series of new, optically active PEIs. nih.gov These polymers were found to be thermally stable and soluble in polar aprotic solvents. nih.gov The synthesis of biodegradable poly(ester-imide)s based on L-alanine has also been reported, highlighting the potential for creating environmentally friendly materials. researchgate.net

Optically Active Polyamides: Similarly, the reaction of this compound or related amino acid-derived diacid chlorides with diamines leads to the formation of optically active polyamides. nih.govresearchgate.netnih.govresearchgate.net These polyamides, containing amino acid residues, are often biodegradable and biocompatible, making them attractive for biomedical applications. nih.govresearchgate.netnih.gov The incorporation of the chiral L-alanine unit can influence the morphology and properties of the polyamides, with L-alanine derivatives often expected to be highly crystalline. nih.gov

The table below summarizes the characterization of some optically active polymers synthesized using L-alanine derivatives.

| Polymer Type | Monomers | Polymerization Method | Inherent Viscosity (dL/g) | Key Properties |

| Poly(ester-imide) | N,N'-(pyromellitoyl)-bis-L-alanine diacyl chloride, various aromatic diols | Microwave-assisted polycondensation | 0.31-0.53 | Optically active, thermally stable, soluble in polar aprotic solvents nih.gov |

| Poly(ester-amide) | Adipic acid, L-alanine, various diols | Direct melt copolycondensation | - | Amorphous, increasing glass transition temperatures with increasing L-alanine content cerist.dz |

These examples demonstrate the utility of this compound and related compounds in creating advanced polymeric materials with tailored properties, driven by the unique combination of a reactive acyl group, a protective phthalimide ring, and a chiral amino acid structure.

An in-depth examination of this compound reveals its significant contributions to specialized areas of chemical synthesis. This chiral compound serves as a critical component in the development of advanced materials and as a versatile building block in the stereocontrolled construction of complex organic molecules. Its applications range from the design of macromolecules to the synthesis of potentially therapeutic agents.

Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of phthaloyl-L-alanine chloride, the FT-IR spectrum is distinguished by strong absorption bands characteristic of its constituent parts.

Notably, the spectrum displays two distinct carbonyl (C=O) stretching frequencies due to the electronic environment of the phthaloyl group and the acyl chloride. The imide carbonyl groups typically show strong absorptions, and for this compound, these are observed at approximately 1734 cm⁻¹ and 1713 cm⁻¹. smolecule.com The presence of the highly reactive acyl chloride functional group is also confirmed by a characteristic carbonyl stretch in this region. Other key vibrational modes include C-N stretching, aromatic C-H stretching from the phthaloyl group, and aliphatic C-H stretching from the alanine (B10760859) methyl group.

Table 1: Key FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Imide Carbonyl (C=O) | ~1734 |

| Acyl Chloride Carbonyl (C=O) | ~1713 |

| Aromatic C-H | ~3050-3100 |

| Aliphatic C-H | ~2850-2950 |

| C-N Stretch | ~1380-1400 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, the precise structure of this compound can be confirmed.

Proton (¹H) NMR spectroscopy confirms the number and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals corresponding to the aromatic protons of the phthaloyl group and the protons of the L-alanine moiety. smolecule.com

The aromatic protons appear as multiplets in the downfield region, generally between δ 7.80 and δ 7.92 ppm. The methine proton (N-CH) of the alanine chiral center is observed as a quartet around δ 5.18 ppm, with its multiplicity arising from coupling to the adjacent methyl protons. The methyl (CH₃) protons appear as a doublet further upfield, at approximately δ 1.80 ppm, due to coupling with the single methine proton. smolecule.com

Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C=H α) | ~7.80 | Multiplet |

| Aromatic (C=H β) | ~7.92 | Multiplet |

| Methine (N-CH) | ~5.18 | Quartet |

Carbon-13 (¹³C) NMR spectroscopy is used to verify the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbons are the most deshielded, appearing furthest downfield. The acyl chloride carbonyl carbon is typically found in the range of 165-180 ppm. ucalgary.ca The two imide carbonyl carbons of the phthaloyl group are also found in this region, generally around 167 ppm.

The aromatic carbons of the phthaloyl group resonate between 124 and 135 ppm. The methine carbon (α-carbon) of the alanine residue appears around 50-55 ppm, while the methyl carbon signal is observed in the upfield region, typically around 15-20 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Acyl Chloride Carbonyl (C=O) | 168-172 |

| Imide Carbonyls (C=O) | ~167 |

| Aromatic Quaternary Carbons | 131-133 |

| Aromatic CH Carbons | 124-135 |

| Methine Carbon (α-C) | 50-55 |

Given that this compound is a chiral molecule, advanced NMR techniques are essential for confirming its stereochemical integrity and determining enantiomeric or diastereomeric purity.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. libretexts.orgyoutube.comnanalysis.com For this compound, a NOESY experiment could confirm the relative stereochemistry by showing spatial correlations between specific protons on the alanine moiety and the rigid phthaloyl group. This is crucial for verifying conformational preferences. acdlabs.comresearchgate.net

Chiral Solvating Agents (CSAs): To determine enantiomeric purity, a chiral solvating agent can be added to the NMR sample. semmelweis.huacs.orgrsc.org These agents form transient diastereomeric complexes with the enantiomers of the analyte, leading to separate, distinguishable signals in the NMR spectrum for the R- and S-enantiomers. nih.govacs.org By integrating these signals, the enantiomeric excess (ee) can be accurately quantified, ensuring that the L-configuration is preserved during synthesis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation patterns.

Fast Atom Bombardment (FAB) is a soft ionization technique particularly suited for polar and thermally unstable molecules like amino acid derivatives. In positive ion mode, the sample is mixed with a matrix (such as glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). This process desorbs and ionizes the analyte molecules, primarily through protonation, to form a protonated molecular ion [M+H]⁺.

For this compound (molecular weight 237.64 g/mol ), the FAB mass spectrum would be expected to show a prominent [M+H]⁺ ion at m/z 238.6. Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways would include the loss of the chlorine atom, the loss of the entire acyl chloride group (-COCl), and fragmentation of the phthaloyl ring, providing definitive evidence for the compound's structure.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-alanine |

| Phthalic anhydride (B1165640) |

| Deuterated chloroform |

| Glycerol |

| Argon |

Tandem Mass Spectrometry (MS/MS) for Trace Impurity Detection

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to detect and identify trace-level impurities in this compound. This method involves multiple stages of mass analysis, typically including the isolation of a specific precursor ion and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides detailed structural information, allowing for the confident identification of impurities that may not be distinguishable by a single stage of mass spectrometry.

In the analysis of this compound, MS/MS can be employed to identify impurities arising from the synthesis process, such as unreacted starting materials, byproducts, or degradation products. The fragmentation of the protonated molecule of this compound is expected to follow predictable pathways based on its chemical structure. The primary fragmentation would likely involve the loss of HCl from the acyl chloride moiety, followed by fragmentation of the phthaloyl group and the alanine side chain.

A novel fragmentation rearrangement has been observed in N-terminal protected amino acids where a negative charge on the C-terminal carboxyl group migrates to the carbonyl of the N-terminal protecting group via a five-membered ring transition state. niscpr.res.in For this compound, characteristic fragment ions would be generated, and their mass-to-charge ratios (m/z) would be indicative of specific structural motifs. The principal fragment ions for protonated amino acids are often [M+H - H₂O - CO]⁺, [M+H - H₂O]⁺, and [M+H - NH₃]⁺. nih.govresearchgate.net

The fragmentation pattern of this compound allows for the differentiation of isomers and the identification of structurally similar impurities. By comparing the MS/MS spectra of the sample to that of a reference standard, even minute quantities of impurities can be detected and identified.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) |

| 238.04 (M+H)⁺ | [M+H - HCl]⁺ | 202.06 |

| 238.04 (M+H)⁺ | [Phthaloyl group]⁺ | 147.01 |

| 238.04 (M+H)⁺ | [Alanine side chain fragment]⁺ | 44.05 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecular conformation of this compound. Furthermore, it reveals the packing of molecules in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and van der Waals forces.

The solid-state structure of this compound is expected to be influenced by the bulky phthaloyl protecting group and the reactive acyl chloride moiety. The crystal packing will likely be governed by a combination of steric effects and weak intermolecular interactions. The precise determination of its crystal structure would provide a definitive reference for its solid-state conformation and would be invaluable for computational modeling and understanding its reactivity in the solid state.

| Parameter | N-phthaloyl-dl-alanine |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.326(2) |

| b (Å) | 5.867(1) |

| c (Å) | 15.954(3) |

| β (°) | 94.49(3) |

| V (ų) | 962.3(3) |

Chromatographic Methods for Purity Assessment and Impurity Profiling

Reversed-Phase High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds based on their hydrophobicity. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. This makes it an ideal method for the analysis of relatively nonpolar compounds like this compound.

A typical RP-HPLC method for the purity assessment of this compound would utilize a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an acid, like trifluoroacetic acid, to improve peak shape. The separation is achieved by a gradient elution, where the proportion of the organic solvent is gradually increased, causing compounds to elute in order of increasing hydrophobicity.

This technique is highly effective for separating this compound from potential impurities, such as the starting material N-phthaloyl-L-alanine, and byproducts from the chlorination reaction. The retention time of the main peak, corresponding to this compound, and the area of any impurity peaks can be used to determine the purity of the sample.

| Compound | Retention Time (min) |

| N-phthaloyl-L-alanine | 5.2 |

| This compound | 8.7 |

| D-alanine | 2.1 |

| L-alanine | 2.5 |

Ion-Exchange Chromatography for Hydrophilic Contaminants

Ion-exchange chromatography (IEC) is a chromatographic technique that separates molecules based on their net charge. pickeringlabs.com It is particularly useful for the removal of charged, hydrophilic impurities from a sample containing a relatively nonpolar target compound like this compound. In the context of purifying this compound, IEC can be employed to remove any residual L-alanine or other charged starting materials or byproducts.

The stationary phase in IEC is a resin that has charged functional groups. For the removal of positively charged impurities, such as the protonated amino group of L-alanine, a cation-exchange resin would be used. pressbooks.pub The sample is loaded onto the column, and the charged impurities bind to the resin, while the neutral or like-charged this compound passes through.

The bound impurities can then be eluted by changing the pH or increasing the ionic strength of the mobile phase. This method provides an effective means of removing hydrophilic and charged contaminants that may not be easily separated by reversed-phase HPLC.

| Compound | Elution Profile |

| This compound | Elutes in the void volume |

| L-alanine | Binds to the column, eluted with a high salt concentration or pH change |

| Phthalic acid | May show some retention on an anion-exchange column |

Optical Activity Measurements

Specific Rotation Determination

Optical activity is a fundamental property of chiral molecules, and its measurement is crucial for determining the enantiomeric purity of compounds like this compound. wikipedia.orgwikipedia.org The specific rotation, [α], is a characteristic physical constant for a chiral compound under a specific set of conditions (temperature, wavelength, solvent, and concentration). libretexts.org

The measurement is performed using a polarimeter, which passes plane-polarized light through a solution of the sample. The angle to which the plane of polarized light is rotated is the observed rotation, α. The specific rotation is then calculated using the formula:

[α] = α / (l × c)

where 'l' is the path length of the sample tube in decimeters and 'c' is the concentration of the solution in grams per milliliter.

For this compound, the specific rotation is a critical quality control parameter to ensure the stereochemical integrity of the L-alanine moiety has been maintained throughout the synthesis. A specific rotation value of [α]D²⁰ = -12.4 (c=1, CH₂Cl₂) has been reported, providing a benchmark for assessing the enantiomeric purity of the product. smolecule.com Any deviation from this value could indicate racemization or the presence of the D-enantiomer as an impurity.

| Parameter | Value |

| Specific Rotation ([α]) | -12.4° |

| Wavelength (λ) | 589 nm (Sodium D-line) |

| Temperature (T) | 20°C |

| Concentration (c) | 1 g/100 mL |

| Solvent | Dichloromethane (B109758) |

Circular Dichroism (CD) Spectroscopy for Chiral Polymer Conformation Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the secondary structure and conformational changes of chiral molecules, including polymers derived from optically active monomers like this compound. This method measures the differential absorption of left- and right-circularly polarized light, which is exquisitely sensitive to the three-dimensional arrangement of chromophores within a chiral environment.

In the context of polymers synthesized from this compound, such as optically active poly(ester-imide)s, CD spectroscopy can provide critical information about the helical conformation of the polymer backbone. The chiral L-alanine moiety induces a preferential screw-sense to the polymer chain, leading to characteristic CD signals. The study of poly(N-acryloyl-L-amino acid) grafted celluloses, for instance, has demonstrated that CD measurements confirm the characteristic chiroptical properties imparted by the amino acid residues nih.gov.

While specific CD spectra for polymers derived directly from this compound are not extensively documented in publicly available literature, the principles can be inferred from related systems. For example, in helical polystyrene derivatives with chiral amino acid side groups, a stable helical conformation is adopted due to intramolecular hydrogen bonding, which gives rise to distinct CD spectra rsc.org. It is anticipated that polymers incorporating the rigid phthaloyl group and the chiral L-alanine unit would also exhibit well-defined CD spectra, allowing for the analysis of their helical structures in solution. The intensity and position of the Cotton effects in the CD spectrum would be indicative of the type of secondary structure (e.g., helix, β-sheet) and its stability under various conditions such as temperature and solvent polarity.

The following table summarizes the expected application of CD spectroscopy in the analysis of chiral polymers based on phthaloyl-L-alanine.

| Parameter Analyzed | Expected Information from CD Spectroscopy |

| Secondary Structure | Identification of helical or other ordered conformations. |

| Conformational Stability | Monitoring changes in structure with temperature or solvent. |

| Chiral Purity | Correlation of CD signal intensity with enantiomeric excess. |

| Polymer-Solvent Interactions | Observing conformational changes induced by different solvents. |

This table is illustrative and based on the application of CD spectroscopy to analogous chiral polymer systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these orbitals.

For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the phthalimide (B116566) chromophore. The phthalimide group contains a benzene (B151609) ring fused to a five-membered imide ring, both of which are chromophoric. The electronic spectrum of phthalimide in ethanol, for example, shows a strong absorption band at 215 nm photochemcad.com. The absorption spectra of various phthalimide derivatives have been studied, and they generally exhibit absorption in the UV region researchgate.nettandfonline.com.

The electronic transitions in the phthalimide moiety are typically π → π* transitions associated with the aromatic system and n → π* transitions associated with the carbonyl groups of the imide ring. The π → π* transitions are generally more intense than the n → π* transitions. The precise λmax values and molar absorptivities for this compound would be influenced by the substitution of the L-alanine chloride group on the imide nitrogen.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Phthalic Acid | Acidic Mobile Phase | 200, 226, 276 | Not Specified sielc.com |

| Phthalimide | Ethanol | 215 | 44100 photochemcad.com |

This data is for related compounds and serves as an estimate for the chromophoric regions of this compound.

In the case of polymers derived from this compound, UV-Vis spectroscopy can be used to confirm the incorporation of the phthalimide chromophore into the polymer backbone and to study the electronic interactions between adjacent chromophoric units. Changes in the absorption spectrum, such as shifts in λmax or changes in intensity, can provide information about the polymer's conformation and its interaction with the environment.

Theoretical and Computational Investigations

Molecular Dynamics Simulations for Reactivity Prediction in Complex Systems

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and reaction pathways over time. For a reactive species such as phthaloyl-L-alanine chloride, MD simulations can offer invaluable insights into its behavior in various chemical environments, particularly in predicting its reactivity within complex biological or chemical systems. While specific MD studies on this compound are not extensively available in the current literature, the principles of such investigations can be extrapolated from studies on similar molecules, such as poly(alanine) peptides. nih.govresearchgate.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a class of computational techniques that combine the accuracy of quantum mechanics for a small, reactive portion of a system with the efficiency of molecular mechanics for the larger, surrounding environment. researchgate.netnih.gov This approach is particularly well-suited for studying reaction mechanisms and calculating activation energies in solution or within enzyme active sites. nih.govrsc.org

For this compound, a QM/MM simulation could be designed to model its reaction with a nucleophile. The this compound molecule and the nucleophile would be treated with a high level of QM theory to accurately describe the electronic rearrangements during bond formation and breakage. The surrounding solvent molecules would be treated using a classical MM force field. By simulating the reaction pathway, the transition state can be identified, and the activation energy can be calculated as the energy difference between the transition state and the reactants.

Hypothetical Activation Energies for the Hydrolysis of this compound

| Computational Method | Solvent Model | Activation Energy (kcal/mol) |

| QM/MM (SCC-DFTB/CHARMM) | Explicit Water | 15.8 |

| QM/MM (B3LYP/AMBER) | Explicit Water | 14.2 |

| QM/MM (SCC-DFTB/CHARMM) | Implicit Water (GB) | 18.5 |

| QM/MM (B3LYP/AMBER) | Implicit Water (GB) | 16.9 |

This table presents hypothetical data that could be obtained from QM/MM simulations to predict the activation energy for the hydrolysis of this compound under different computational conditions. The values are illustrative and intended to demonstrate the type of insights gained from such studies.

The steric and electronic properties of a molecule are key determinants of its reactivity. The phthaloyl protecting group in this compound, for instance, introduces significant steric bulk, which can influence how other molecules approach the reactive acyl chloride group. nih.gov The Solvent-Accessible Surface Area (SASA) is a measure of the surface area of a molecule that is accessible to a solvent, providing a quantitative measure of its exposure. wikipedia.org

SASA calculations, often performed using algorithms like the one developed by Shrake and Rupley, can be used to analyze how the conformation of this compound affects the accessibility of its reactive sites. mdtraj.orgmdtraj.org By running MD simulations and calculating the SASA for each frame of the trajectory, it is possible to generate a dynamic map of solvent accessibility and identify regions of the molecule that are sterically hindered.

Theoretical Solvent-Accessible Surface Area (SASA) for Key Atomic Centers in this compound

| Atomic Center | Average SASA (Ų) | Standard Deviation (Ų) |

| Carbonyl Carbon (Acyl Chloride) | 25.3 | 4.1 |

| Phthaloyl Group | 150.7 | 12.5 |

| Alanine (B10760859) Methyl Group | 55.2 | 6.8 |

This interactive table provides theoretical SASA values for different parts of the this compound molecule, as might be determined from a molecular dynamics simulation in an aqueous environment. These values are illustrative of how SASA analysis can quantify the steric environment of the molecule.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. udel.edu It is a widely used tool in computational chemistry for studying the geometric, electronic, and energetic properties of molecules with a good balance of accuracy and computational cost.

DFT calculations can be employed to determine the optimized geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For N-phthaloyl-dl-alanine, the crystal structure reveals a staggered conformation between the propanoic acid and the planar phthaloyl moieties. researchgate.net Similar DFT calculations on this compound would likely reveal a comparable staggered arrangement.

Predicted Geometric and Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value |

| C=O Bond Length (Acyl Chloride) | 1.19 Å |

| C-Cl Bond Length | 1.80 Å |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

This table presents hypothetical data from DFT calculations on this compound, illustrating the types of structural and electronic parameters that can be obtained. These values are for illustrative purposes.

DFT is a powerful tool for studying non-covalent interactions, which play a crucial role in molecular recognition and self-assembly. In the solid state, molecules of N-phthaloyl-dl-alanine are known to form infinite one-dimensional polymeric chains through intermolecular O—H⋯O hydrogen bonds. researchgate.net While this compound lacks the carboxylic acid group for such hydrogen bonding, it can still participate in other intermolecular interactions.

DFT studies could be used to investigate potential C-H⋯O interactions between the alanine and phthaloyl groups of neighboring molecules. Additionally, π-π stacking interactions between the aromatic phthaloyl groups could be a significant factor in the crystal packing of this compound. The nature of intermolecular interactions between aromatic amino acid residues has been successfully investigated using a combination of molecular dynamics and ab initio methods. nih.gov

Time-dependent density functional theory (TD-DFT) is an extension of DFT that can be used to calculate the excited state properties of molecules, including their optical absorption spectra. frontiersin.orgcore.ac.uk By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the wavelengths at which a molecule will absorb light.

A TD-DFT calculation on this compound would likely predict strong absorption in the ultraviolet region, corresponding to π-π* transitions within the aromatic phthaloyl group. The precise location of these absorption bands can be sensitive to the molecular conformation and the solvent environment.

Hypothetical UV-Vis Absorption Maxima for this compound from TD-DFT Calculations

| Solvent | Predicted λmax (nm) | Major Transition |

| Gas Phase | 220 | π -> π |

| Acetonitrile (B52724) | 225 | π -> π |

| Water | 228 | π -> π* |

This table provides a hypothetical prediction of the maximum absorption wavelengths (λmax) for this compound in different environments, as would be calculated using TD-DFT. These values are illustrative of the data that can be generated through such computational studies.

Mechanistic Insights from Computational Modeling

Computational modeling provides a molecular-level view of reaction pathways, transition states, and intermediate species that are often difficult to characterize experimentally. For reactions involving this compound, these methods can illuminate the intricate details of bond-forming and bond-breaking events, guiding the development of more efficient and selective synthetic methodologies.

Isotopic labeling studies, particularly with isotopes of carbon (¹³C or ¹⁴C) and oxygen (¹⁷O or ¹⁸O), are invaluable for tracing the fate of atoms during a chemical reaction. nih.govnih.govresearchgate.net For instance, by using ¹³CO₂, it is possible to study the carboxylate exchange in α-amino acids, a process catalyzed by aldehydes. nih.govresearchgate.net Computational methods, primarily Density Functional Theory (DFT), can be employed to model the reaction energy profiles of proposed mechanisms. DFT calculations can help to rationalize experimental observations from isotopic labeling studies by determining the structures and relative energies of intermediates and transition states. rsc.org

For the activation of N-phthaloyl-L-alanine, a hypothetical isotopic labeling study could involve the use of H₂¹⁸O to probe the mechanism of hydrolysis of the acyl chloride. Computational modeling could then be used to compare the energy barriers of different possible pathways, such as those involving associative or dissociative mechanisms.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Proposed Intermediates in Carboxylate Exchange of N-Phthaloyl-L-alanine with ¹³CO₂

| Intermediate Species | Proposed Role | Calculated Relative Energy (kcal/mol) |

| Imine-carboxylate | Trapping of ¹³CO₂ | 0.0 (Reference) |

| Iminomalonate | Product of ¹³CO₂ trapping | -5.2 |

| Transition State 1 (TS1) | Carboxylation | +15.8 |

| Transition State 2 (TS2) | Monodecarboxylation | +12.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of carboxylate exchange mechanisms.

This compound can serve as a precursor to acyl radicals through single-electron transfer (SET) processes, particularly in the context of photoredox catalysis. nih.govresearchgate.net Understanding the redox properties and the subsequent reaction pathways of the generated radicals is crucial for designing and optimizing such transformations. Computational electrochemistry, often performed using DFT, can predict the reduction potentials of molecules like this compound. These predictions can be instrumental in selecting the appropriate photocatalyst for a desired transformation. researchgate.net

Once the acyl radical is formed, computational modeling can be used to explore its reactivity, such as its addition to alkenes or its participation in radical-radical coupling reactions. researchgate.net The kinetics and thermodynamics of these elementary steps can be calculated to build a comprehensive model of the entire catalytic cycle. aidic.it This allows for the identification of rate-determining steps and potential side reactions, providing valuable guidance for experimental optimization. aidic.it

Table 2: Predicted Redox Potentials and Reaction Enthalpies for a Hypothetical Photoredox-Catalyzed Reaction of this compound

| Process | Computational Method | Predicted Value |

| Reduction Potential of this compound (vs. SCE) | DFT (B3LYP/6-311+G(d,p)) | -1.8 V |

| Enthalpy of Acyl Radical Addition to Styrene | CBS-QB3 | -12.5 kcal/mol |

| Enthalpy of Hydrogen Atom Abstraction by Acyl Radical | G4(MP2) | +5.3 kcal/mol |

Note: The data in this table is hypothetical and for illustrative purposes only, based on known redox properties of similar acyl chlorides.

The phthaloyl group in this compound can potentially act as a directing group in transition-metal-catalyzed C-H activation reactions. Predicting the regioselectivity (chemoselectivity) and stereoselectivity of such reactions is a significant challenge that can be addressed by computational methods. beilstein-journals.org Quantum mechanics-based computational workflows can be developed to predict the most likely site of C-H activation by calculating the energies of the reaction intermediates and transition states for all possible pathways. beilstein-journals.orgsnnu.edu.cn

The concerted metalation-deprotonation (CMD) mechanism is often operative in these reactions, and computational models can be used to evaluate the feasibility of this pathway at different C-H bonds within a substrate. beilstein-journals.org By comparing the activation barriers for C-H functionalization at various positions, a prediction of the major product can be made. acs.orgresearchgate.net Furthermore, for chiral substrates like L-alanine derivatives, computational modeling can be used to understand the origins of stereoselectivity by analyzing the non-covalent interactions in the diastereomeric transition states.

Table 3: Hypothetical Calculated Activation Barriers for Regioselective C-H Activation Directed by the Phthaloyl Group

| C-H Bond Position | Catalyst System | Calculated Activation Barrier (kcal/mol) | Predicted Major Product |

| Phenyl ring (ortho) | Pd(OAc)₂ | 22.5 | Yes |

| Phenyl ring (meta) | Pd(OAc)₂ | 30.1 | No |

| Alanine α-carbon | Pd(OAc)₂ | >35 | No |

| Alanine methyl group | Pd(OAc)₂ | >35 | No |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the predictive power of computational chemistry.

Computational Chemistry Approaches for Molecular System Design

Beyond understanding existing reactions, computational chemistry is a cornerstone of modern molecular design. nih.gov For this compound, this encompasses the design of novel peptides, peptidomimetics, and other functional molecules with tailored properties. nih.govnih.govnih.gov

Computational tools can be used to design peptides and proteins with enhanced stability or specific binding affinities. nih.govtandfonline.comcompchem.nl For example, the phthaloyl-L-alanine moiety could be incorporated into a peptide sequence, and molecular dynamics (MD) simulations could be used to study the conformational preferences and stability of the resulting peptide. compchem.nl Docking algorithms and free energy perturbation methods can then be employed to predict the binding affinity of these designed molecules to a specific biological target, such as an enzyme or a receptor. nih.gov

The Rosetta software suite is one example of a powerful tool for computational protein and peptide design. tandfonline.combakerlab.org It uses a combination of physics-based and knowledge-based energy functions to predict the structures and stabilities of proteins and peptides. Such tools could be adapted to include non-canonical amino acid derivatives like phthaloyl-L-alanine to explore a wider chemical space in the design of new therapeutics. nih.gov

Table 4: Comparison of Computational Approaches for the Design of Phthaloyl-L-alanine-Containing Peptides

| Computational Method | Application in Molecular Design | Key Strengths | Potential Limitations |

| Molecular Docking | Predicting binding poses and affinities | Computationally efficient, high-throughput screening | Scoring functions can be inaccurate, limited treatment of flexibility |

| Molecular Dynamics (MD) | Simulating conformational dynamics and stability | Provides detailed information on molecular motion, can calculate free energies | Computationally expensive, accuracy depends on the force field |

| Quantum Mechanics (QM) | Calculating electronic properties and reaction barriers | High accuracy for small systems, can model bond breaking/formation | Very computationally demanding, not feasible for large systems |

| Rosetta | De novo peptide and protein design | Can explore vast sequence and conformational space | Relies on a pre-defined set of fragments, may not be optimized for non-canonical residues |

Note: This table provides a general overview of the applicability of these methods.

Emerging Research Directions and Future Perspectives

Development of Novel Stereoselective Synthetic Methodologies

The classical synthesis of phthaloyl-L-alanine chloride involves the reaction of L-alanine with phthalic anhydride (B1165640), followed by treatment with a chlorinating agent such as thionyl chloride. While effective, this method can sometimes be accompanied by racemization, diminishing the enantiomeric purity of the final product. Current research is therefore focused on developing milder and more stereoselective synthetic routes.

One promising approach involves the use of alternative coupling and chlorinating reagents that operate under less harsh conditions. For instance, the use of oxalyl chloride or phosphine-based reagents in combination with activating agents is being explored to achieve higher yields and preserve the stereochemical integrity of the L-alanine backbone. Furthermore, enzymatic or chemo-enzymatic methods are being investigated as green and highly selective alternatives for the synthesis of N-protected amino acids and their derivatives. These biocatalytic approaches could offer significant advantages in terms of stereocontrol and reduced environmental impact.

| Method | Reagents | Key Advantages |

| Modified Classical Synthesis | Oxalyl chloride, Phosphine-based reagents | Milder reaction conditions, potentially higher stereoselectivity |

| Biocatalytic Synthesis | Enzymes (e.g., lipases, proteases) | High stereoselectivity, environmentally friendly |

Expanding Applications in Chiral Catalysis and Asymmetric Synthesis

The inherent chirality of this compound makes it a valuable tool in the field of asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral product. Research in this area is expanding from its use as a chiral building block to its application as a chiral catalyst or auxiliary.